![molecular formula C9H10F3N B13582032 [4-(2,2,2-Trifluoroethyl)phenyl]methanamine CAS No. 1198117-94-0](/img/structure/B13582032.png)
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,2,2-Trifluoroethyl)phenyl]methanamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine typically involves the reaction of 4-bromophenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaN₃, thiols, aprotic solvents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Azides, thiol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel materials and catalysts .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and neurological disorders, due to their ability to modulate specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its trifluoroethyl group enhances the stability and performance of polymers and coatings, making it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
- [4-(2,2,2-Trifluoroethyl)phenyl]methanol
- [4-(2,2,2-Trifluoroethyl)phenyl]acetic acid
- [4-(2,2,2-Trifluoroethyl)phenyl]ethanol
Comparison: Compared to its analogs, [4-(2,2,2-Trifluoroethyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications. Additionally, the trifluoroethyl group imparts increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
1198117-94-0 |
|---|---|
Formule moléculaire |
C9H10F3N |
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4H,5-6,13H2 |
Clé InChI |
ZTEJORXFGZIUAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


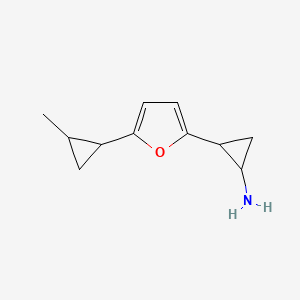

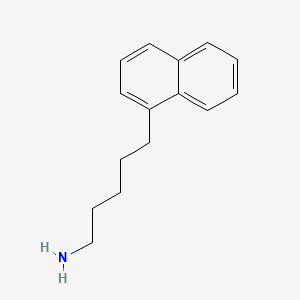
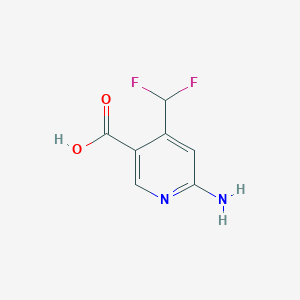
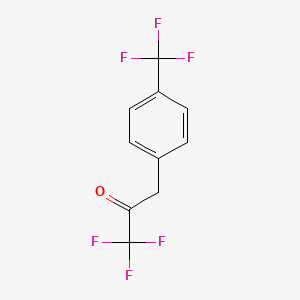
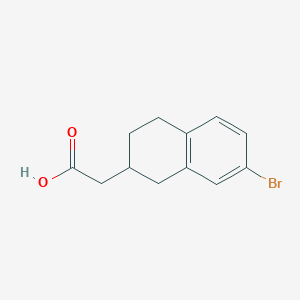
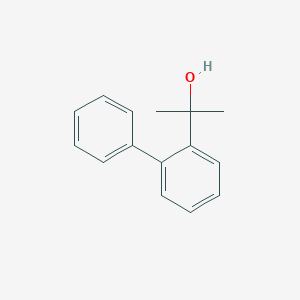
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
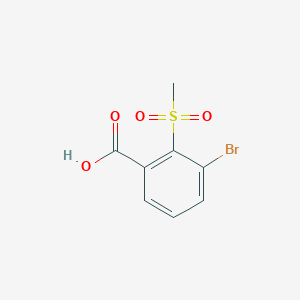
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
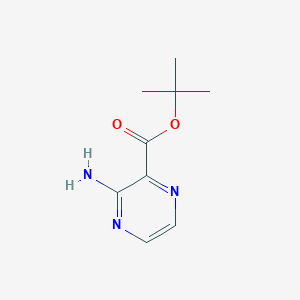
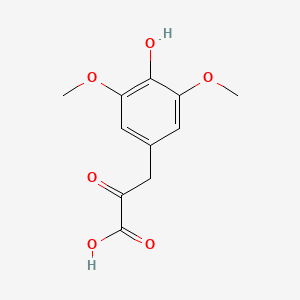
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
